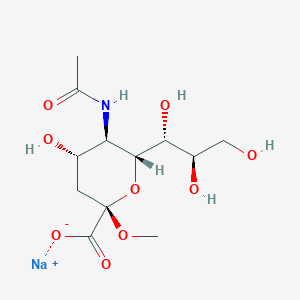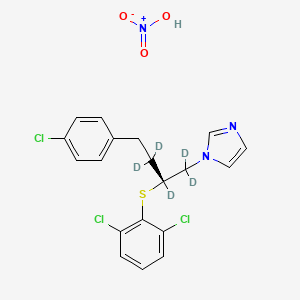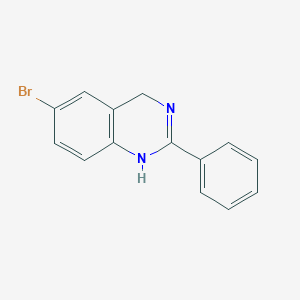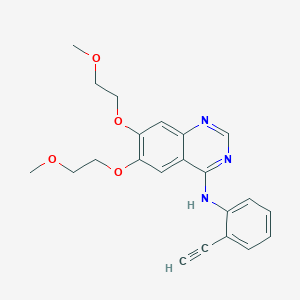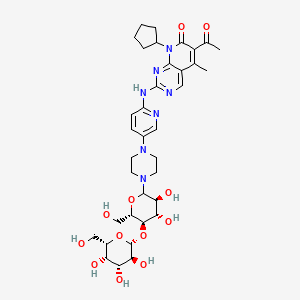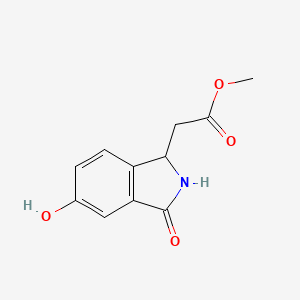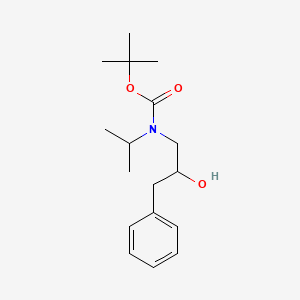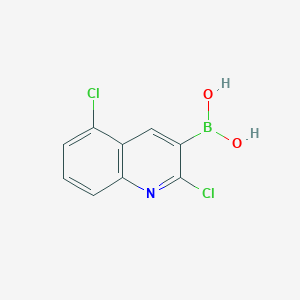
2,5-Dichloroquinolin-3-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloroquinolin-3-ylboronic acid is an organoboron compound that features a quinoline ring substituted with chlorine atoms at the 2 and 5 positions and a boronic acid group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloroquinolin-3-ylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Chlorination: The quinoline ring is then chlorinated at the 2 and 5 positions using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient chlorination and borylation processes, as well as advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloroquinolin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Alcohols or ketones.
Substitution: Aminoquinolines or thioquinolines.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloroquinolin-3-ylboronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Dichloroquinolin-3-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This makes it a valuable tool in the development of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinolin-3-ylboronic acid: Similar structure but with only one chlorine atom at the 2 position.
3-Quinolineboronic acid: Lacks chlorine substituents, making it less reactive in certain chemical reactions.
Uniqueness
2,5-Dichloroquinolin-3-ylboronic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and allow for more diverse chemical transformations. This makes it a more versatile building block in organic synthesis compared to its analogs.
Eigenschaften
Molekularformel |
C9H6BCl2NO2 |
|---|---|
Molekulargewicht |
241.87 g/mol |
IUPAC-Name |
(2,5-dichloroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H6BCl2NO2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4,14-15H |
InChI-Schlüssel |
QWNKXNRJVMZTKA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=CC=C2Cl)N=C1Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


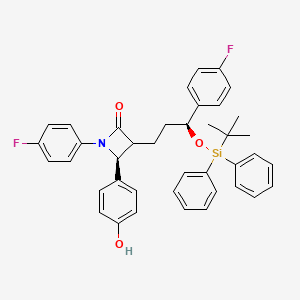

![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)

